molecular formula C6H4BrN3 B2433288 4-Amino-2-bromonicotinonitrile CAS No. 1806963-70-1

4-Amino-2-bromonicotinonitrile

Cat. No.: B2433288
CAS No.: 1806963-70-1
M. Wt: 198.023
InChI Key: XHWJNDSBHZYJQQ-UHFFFAOYSA-N
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Description

4-Amino-2-bromonicotinonitrile is an organic compound with the molecular formula C6H4BrN3 It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the fourth position and a bromine atom at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-bromonicotinonitrile typically involves the bromination of 2-aminonicotinonitrile. The process can be carried out under various conditions, including the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of microwave irradiation has also been explored to improve reaction rates and reduce by-product formation .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-bromonicotinonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

  • Substituted pyridines
  • Nitro derivatives
  • Amino derivatives

Scientific Research Applications

4-Amino-2-bromonicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-2-bromonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

  • 2-Amino-4-bromonicotinonitrile
  • 4-Amino-3-bromonicotinonitrile
  • 4-Amino-2-chloronicotinonitrile

Comparison: 4-Amino-2-bromonicotinonitrile is unique due to the specific positioning of the bromine and amino groups, which confer distinct reactivity and binding properties compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-amino-2-bromopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-4(3-8)5(9)1-2-10-6/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWJNDSBHZYJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806963-70-1
Record name 4-amino-2-bromopyridine-3-carbonitrile
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